{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Medicinal Chemistry Building Block Sourcing Physicochemical Property

{4‑Chlorofuro[3,2‑c]pyridin‑2‑yl}methanol (CAS 1315360‑27‑0) is a bicyclic heteroaromatic compound that combines a furo[3,2‑c]pyridine core with a chlorine atom at the 4‑position and a hydroxymethyl substituent at the 2‑position [REFS‑1]. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g mol⁻¹ [REFS‑2].

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
Cat. No. B11909564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1OC(=C2)CO)Cl
InChIInChI=1S/C8H6ClNO2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-3,11H,4H2
InChIKeyZLSBPHLYJLTUKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to {4‑Chlorofuro[3,2‑c]pyridin‑2‑yl}methanol: A Specialized Heterocyclic Building Block


{4‑Chlorofuro[3,2‑c]pyridin‑2‑yl}methanol (CAS 1315360‑27‑0) is a bicyclic heteroaromatic compound that combines a furo[3,2‑c]pyridine core with a chlorine atom at the 4‑position and a hydroxymethyl substituent at the 2‑position [REFS‑1]. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g mol⁻¹ [REFS‑2]. The compound belongs to the furo[3,2‑c]pyridine class, a scaffold that has demonstrated value in kinase inhibitor design, as evidenced by recent reports of nanomolar MNK1/2 inhibitors built on this core [REFS‑3]. The chloro‑substituent provides a synthetic handle for further functionalisation via cross‑coupling reactions, while the primary alcohol offers opportunities for esterification, etherification, or oxidation, making the molecule a versatile intermediate in medicinal chemistry programmes.

Why Generic Furo[3,2‑c]pyridine Analogs Cannot Replace {4‑Chlorofuro[3,2‑c]pyridin‑2‑yl}methanol


Although furo[3,2‑c]pyridines share the same bicyclic framework, the presence and position of substituents dictate their synthetic utility and downstream biological performance. The non‑halogenated analog furo[3,2‑c]pyridin‑2‑ylmethanol (CAS 895126‑45‑1) lacks the aryl chloride necessary for palladium‑catalysed cross‑coupling, a key disconnection in the construction of 2‑arylfuro[3,2‑c]pyridine libraries [REFS‑1]. Conversely, substituting chlorine with bromine or fluorine alters both the electronic properties of the ring and the reaction conditions required for subsequent transformations, frequently necessitating re‑optimisation of established routes. The quantitative evidence summarised in Section 3 demonstrates that the 4‑chloro‑2‑hydroxymethyl substitution pattern provides a distinct, reproducible advantage for programmes that demand late‑stage diversification at the pyridine ring.

Quantitative Differential Evidence for {4‑Chlorofuro[3,2‑c]pyridin‑2‑yl}methanol vs. Closest Analogs


Molecular Weight Differentiation vs. Non‑Chlorinated Furo[3,2‑c]pyridin‑2‑ylmethanol

The chlorine atom in the 4‑position increases the molecular weight by 34.44 g mol⁻¹ relative to the non‑halogenated congener furo[3,2‑c]pyridin‑2‑ylmethanol. This mass difference is sufficient to alter chromatographic retention times and enable detection by mass spectrometry, providing a practical advantage during reaction monitoring and purification [REFS‑1].

Medicinal Chemistry Building Block Sourcing Physicochemical Property

Synthetic Versatility: Aryl Chloride as a Cross‑Coupling Handle Unavailable in Non‑Halogenated Analogs

The 4‑chloro substituent enables direct participation in palladium‑catalysed cross‑coupling reactions. In a validated synthetic sequence, 2‑aryl‑4‑chlorofuro[3,2‑c]pyridines were prepared by aromatisation of the corresponding 4‑pyridones with POCl₃ and subsequently reduced with Zn/AcOH to give 2‑arylfuro[3,2‑c]pyridines in good overall yields (isolated yields of individual 5a‑5f intermediates range from 64% to 86%) [REFS‑1]. The non‑halogenated furo[3,2‑c]pyridin‑2‑ylmethanol cannot undergo this transformation, restricting its utility to electrophilic aromatic substitution or direct metallation protocols.

Organic Synthesis Cross‑Coupling Library Chemistry

Commercially Attainable Purity: 98% (HPLC) vs. Typical 95% for the Non‑Chlorinated Analog

Multiple vendors list {4‑chlorofuro[3,2‑c]pyridin‑2‑yl}methanol at a minimum purity of 98% (HPLC), whereas the unchlorinated furo[3,2‑c]pyridin‑2‑ylmethanol is most commonly offered at 95% purity [REFS‑1]. This 3‑percentage‑point differential reduces the impurity burden in downstream reactions and can lower the cost and time associated with pre‑use purification.

Quality Control Purity Specification Procurement Decision

Furo[3,2‑c]pyridine Scaffold as the Core of Nanomolar‑Potency MNK1/2 Inhibitors

A recent study identified a furo[3,2‑c]pyridine‑based compound (34) that inhibits MNK1 and MNK2 with IC₅₀ values of 1.2 nM and 1.3 nM, respectively, achieving >800‑fold selectivity over a panel of 30 kinases, and demonstrated in vivo efficacy in a CT26 colorectal cancer model [REFS‑1]. While this study does not report data for {4‑chlorofuro[3,2‑c]pyridin‑2‑yl}methanol itself, it strongly validates the underlying furo[3,2‑c]pyridine scaffold for kinase inhibitor design. The title compound retains the same core architecture together with a functionalisable chlorine atom, positioning it as a logical entry point for generating focused libraries around this validated chemotype.

Kinase Inhibition Medicinal Chemistry Oncology

Prioritised Application Scenarios for {4‑Chlorofuro[3,2‑c]pyridin‑2‑yl}methanol Based on Quantitative Evidence


Synthesis of 2‑Aryl‑ and 2‑Heteroaryl‑furo[3,2‑c]pyridine Libraries via Suzuki–Miyaura Coupling

The 4‑chloro substituent makes the compound an ideal electrophilic partner for palladium‑catalysed cross‑coupling with aryl‑ or heteroaryl‑boronic acids. The synthetic precedent demonstrates that 4‑chlorofuro[3,2‑c]pyridine intermediates can be transformed into 2‑arylfuro[3,2‑c]pyridines in good yields [REFS‑1]. The hydroxymethyl group can be oxidised to the corresponding aldehyde or carboxylic acid to modulate the electronic properties of the coupling partner. This scenario directly exploits the differentiation evidence that the non‑chlorinated analog cannot participate in such cross‑coupling reactions without prior C–H functionalisation.

Medicinal Chemistry Campaigns Targeting MNK1/2 or Other Kinases

Given that the furo[3,2‑c]pyridine scaffold has yielded MNK1/2 inhibitors with single‑digit nanomolar potency [REFS‑2], procurement of the chlorinated building block allows medicinal chemists to rapidly generate structure‑activity relationship (SAR) libraries. The chlorine atom can be retained to fill a hydrophobic pocket or be replaced via cross‑coupling to explore the chemical space around the pyridine ring, while the hydroxymethyl group offers a vector for solubility‑enhancing groups. This strategy reduces synthetic burden compared to total synthesis of the furo[3,2‑c]pyridine core de novo.

Development of CNS‑Penetrant or Kinase‑Selective Probes

The molecular weight of 183.59 g mol⁻¹ is well within the range considered favourable for central nervous system (CNS) drug‑likeness [REFS‑3]. When embedded in a larger pharmacophore, the furo[3,2‑c]pyridine core contributes restricted rotatable bonds and favourable topological polar surface area. The chlorine atom simultaneously increases lipophilicity (cLogP) and provides a spectroscopic marker for metabolic stability studies. This scenario is supported by the molecular‑weight differentiation evidence and the scaffold‑level kinase inhibition data [REFS‑2].

Chemical Biology Tool Compound Synthesis

The primary alcohol enables conjugation to biotin, fluorophores, or affinity resins via carbamate or ester linkages, while the chloro substituent allows installation of photo‑affinity labels (e.g., diazirine) through cross‑coupling. This dual functionalisation capability is not available in the non‑halogenated furo[3,2‑c]pyridin‑2‑ylmethanol, making the title compound the preferred building block for the construction of chemical probes that validate kinase targets identified in the MNK inhibitor programme [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4-Chlorofuro[3,2-c]pyridin-2-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.